Afzelin
Overview
Description
Afzelin, also known as kaempferol 3-O-rhamnoside, is a flavonol glycoside natural product derived from kaempferol . It is found in various plant species such as Annona purpurea and Phyllanthus emblica . Afzelin structure consists of kaempferol attached to an α-L-rhamnosyl residue at position 3 via a glycosidic linkage . It has been shown to play roles as a potent antioxidant, anti-inflammatory, anticancer, antidiabetic, antibacterial, neuroprotective, and cardioprotective .
Synthesis Analysis
Afzelin is a natural compound that is a glycosyloxyflavone composed of kaempferol attached to a rhamnosyl residue at position 3 through a glycosidic bond . It is a product of glycosyloxyflavone, trihydroxyflavone, and monosaccharide . The inclusion of the rhamnoside group differentiates and distinguishes afzelin from kaempferol .
Molecular Structure Analysis
Afzelin has a unique C6-C3-C6 core that is produced through the acetic acid and shikimic acid pathways . The formation of subclasses such as chalcones, flavanones, flavones, flavonols, isoflavones, flavan-3-ols, and anthocyanidins is also a result of modifications to the core ring .
Chemical Reactions Analysis
The physicochemical properties of afzelin have been elucidated via several advanced technologies including UV-Vis spectroscopy, Fourier-Transform InfraRed (FTIR) spectroscopy, mass spectrometry technology, and nuclear magnetic resonance analyses .
Physical And Chemical Properties Analysis
Afzelin has a molecular weight of 432.38 g/mol . Its physicochemical properties have been elucidated via several advanced technologies including UV-Vis spectroscopy, Fourier-Transform InfraRed (FTIR) spectroscopy, mass spectrometry technology, and nuclear magnetic resonance analyses .
Scientific Research Applications
Neuroprotective Effects
- Cognitive and Memory Function : Afzelin extracted from Ribes fasciculatum showed improvements in cognitive and memory functions in a mouse model of dementia. It was found to ameliorate synaptic plasticity and cognitive/memory behaviors, possibly through the restoration of cholinergic systems and molecular signal transduction via CREB-BDNF pathways (Oh et al., 2021).
Antibacterial Properties
- Against Pseudomonas aeruginosa : Afzelin isolated from Cornus macrophylla showed antibacterial activity against Pseudomonas aeruginosa, a common pathogen in immunocompromised individuals. The minimum inhibitory concentration (MIC) of Afzelin against this bacterium was determined to be significant (Lee et al., 2014).
Anti-inflammatory and Antioxidant Effects
- In Skin Diseases : Afzelin has shown potential in suppressing inflammatory responses in human keratinocytes exposed to particulate matter. It inhibited proinflammatory cytokine mRNA expression and protein secretion in these cells, suggesting its utility in preventing particulate matter-induced inflammatory skin diseases (Kim et al., 2019).
Anti-cancer Properties
- Lung Cancer and Gastric Cancer : Studies indicate that Afzelin has significant anti-cancer properties. It demonstrated anti-human lung cancer properties and influenced apoptosis and cancer-related factors in AGS gastric cancer cells (Cao et al., 2021); (Radziejewska et al., 2021).
Anti-asthmatic Potential
- Asthma Treatment : Afzelin attenuated asthma phenotypes by downregulating GATA3 in a murine model of asthma. This suggests its potential as a therapeutic agent in asthma treatment by modulating immune responses (Zhou & Nie, 2015).
Hepatic Protection
- Fulminant Hepatic Failure : Afzelin has shown cytoprotective mechanisms against D-galactosamine/LPS-induced fulminant hepatic failure, focusing on mitochondrialquality control and dynamics. This indicates its potential in treating conditions related to liver failure (Lee et al., 2017).
Prostate Cancer
- Effect on Prostate Cancer Cells : Research on afzelin's impact on prostate cancer revealed its ability to inhibit the proliferation of androgen-sensitive LNCaP and androgen-independent PC-3 cells. This effect was linked to the inhibition of LIM domain kinase 1 expression, suggesting its potential as an anti-prostate cancer agent (Zhu et al., 2015).
Melanocyte Protection
- Vitiligo Treatment : Afzelin has shown cytoprotective effects against oxidative stress in melanocytes, suggesting its potential use as a therapeutic agent for vitiligo. It mediates its effect through the Nrf2-ARE signaling pathway via GSK-3β inactivation (Jung et al., 2017).
Sun Protection
- Improving Sunscreen Efficacy : Afzelin has been evaluated for its potential in improving the sun protection factor (SPF) of cosmetic formulations. The addition of afzelin to sunscreen showed significant SPF-boosting effects, indicating its usefulness in enhancing UV protection in skin care products (Kim et al., 2021).
Antioxidant Activities
- Free Radical Scavenging : A study on the biochemical profile of afzelin demonstrated its ability to act as a scavenger of various reactive oxygen species, indicating its antioxidant properties. However, it also showed potential cytotoxic effects in specific conditions (Vellosa et al., 2015).
Inhibiting Cell Migration in Breast Cancer
- Triple-negative Breast Cancer : Afzelin has been identified to potentially inhibit cell migration in triple-negative breast cancer (TNBC) by targeting specific proteins involved in the metastasis process, highlighting its anti-metastatic potential (Rachmi et al., 2020).
Safety And Hazards
properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-18,21-25,27-28H,1H3/t8-,15-,17+,18+,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSLMHZOJATCCP-AEIZVZFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197459 | |
Record name | Afzelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Afzelin | |
CAS RN |
482-39-3 | |
Record name | Afzelin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=482-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Afzelin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Afzelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AFZELIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M86W1YH7O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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